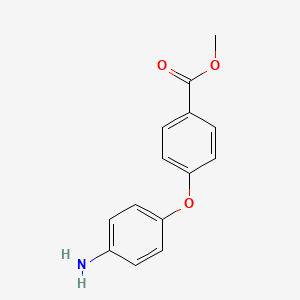
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
概要
説明
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :
- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.
- Stir the mixture and replace the nitrogen three times to discharge air.
- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
- Recover the product by suction filtration.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.
CH3COONa (Sodium Acetate): Used as a base in various reactions.
Ethanol: Used as a solvent in many reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.
科学的研究の応用
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including :
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.
類似化合物との比較
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :
2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.
4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.
Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.
The uniqueness of this compound lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCYMXYIZQNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620591 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503437-19-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)



